
trans-4-Fluorotetrahydrofuran-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Fluorotetrahydrofuran-3-carboxylic acid: is an organic compound with a unique structure that includes a fluorine atom and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorotetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Fluorotetrahydrofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which trans-4-Fluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially altering biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound also contains a fluorine atom and a carboxylic acid group, but with a different ring structure.
Furan-3-carboxylic acid: A related compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluorine atom and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H7FO3 |
|---|---|
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
(3R,4R)-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Clé InChI |
SGMXGNVDKCRUNA-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CO1)F)C(=O)O |
SMILES canonique |
C1C(C(CO1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


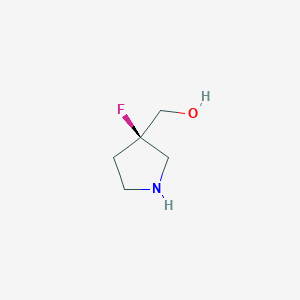
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)
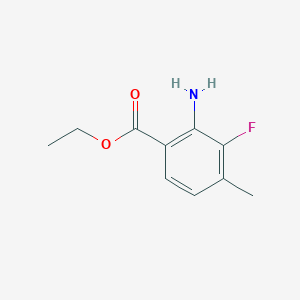

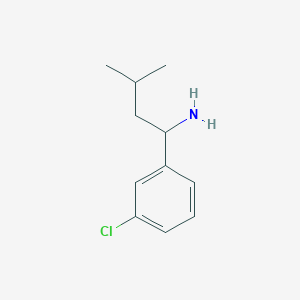
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
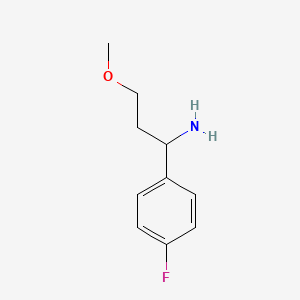
![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)


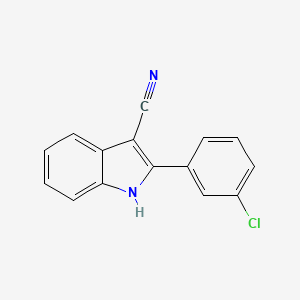
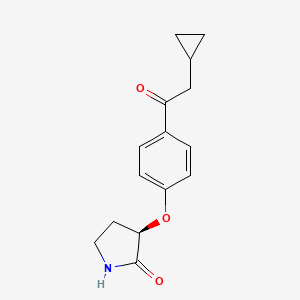
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
